2-(クロロメチル)オキサゾール

概要

説明

Synthesis Analysis

The synthesis of 2-(chloromethyl)oxazole and its derivatives involves various strategies, including substitution reactions and cyclization techniques. Patil and Luzzio (2016) have detailed the reactivity of 2-(halomethyl)-4,5-diphenyloxazoles, demonstrating their utility for synthetic elaboration at the 2-position to prepare a variety of substituted oxazoles, such as 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016). Another approach involves gold-catalyzed [3 + 2] annulation between a terminal alkyne and a carboxamide, as described by Luo et al. (2012), highlighting the role of bidentate ligands in controlling the reactivity of the intermediate α-oxo gold carbene (Luo et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-(chloromethyl)oxazole derivatives has been investigated through various spectroscopic techniques. For instance, Zheng-hong (2009) synthesized 2-chloro-6-chloromethylbenzothiazole and confirmed the structure using 1H NMR and 13C NMR spectrum analysis (Zheng-hong, 2009).

Chemical Reactions and Properties

2-(Chloromethyl)oxazole serves as a precursor for various chemical transformations. For example, Patil, Luzzio, and Demuth (2015) demonstrated new routes to 2, 4, 5-trisubstituted oxazoles using 2-chloromethyl-4, 5-disubstituted oxazoles, showing the versatility of this compound in click chemistry applications (Patil, Luzzio, & Demuth, 2015).

Physical Properties Analysis

The physical properties of 2-(chloromethyl)oxazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various chemical processes. However, specific details on the physical properties of 2-(chloromethyl)oxazole itself are scarce in the literature reviewed and would likely depend on the specific derivative and its substituents.

Chemical Properties Analysis

The chemical properties of 2-(chloromethyl)oxazole, including reactivity, nucleophilicity, and electrophilicity, play a significant role in its application in organic synthesis. The compound's utility in forming C-N and C-O bonds through palladium-catalyzed sequential C-N/C-O bond formations, as reported by Zheng et al. (2014), underscores its value in synthesizing oxazole derivatives with high bioactivity (Zheng et al., 2014).

科学的研究の応用

生物活性化合物の合成

2-(クロロメチル)オキサゾールは、様々な生物活性化合物の合成において重要な中間体として機能します。その反応性により、多くの医薬品に存在するオキサゾール環を形成することができます。例えば、オキサゾール誘導体は、抗菌性、抗真菌性、抗ウイルス性、抗癌性、抗炎症性など、幅広い薬理作用を示します .

磁性ナノ触媒の開発

この化合物は、オキサゾール誘導体の合成のための磁性ナノ触媒の開発に使用されています。これらの触媒は、高い安定性、容易な表面改質、外部磁石を使用した反応混合物からの簡単な分離などの利点を備えており、有機合成に環境に優しく効率的です .

創薬

創薬において、2-(クロロメチル)オキサゾールは、薬物様分子の構築のための貴重な構成要素です。オキサゾール環は、特定の生体標的に結合する能力があるため、医薬品において一般的なモチーフです。それにより治療効果を発揮します。オキサプロジン(抗炎症薬)、ボリコナゾール(抗真菌薬)、スニチニブ(抗癌薬)などの薬物は、このような中間体から得られたオキサゾール環を含んでいます .

環化反応の触媒作用

この化合物は、ベンゾオキサゾール生成物を生成する環化反応の触媒に役立ちます。これらの反応は、多くの場合、高い生成物収率をもたらし、医薬品化学において幅広い用途を持つ複素環化合物の合成において重要です .

オキサゾール誘導体の調製

2-(クロロメチル)オキサゾールは、縮合反応によってオキサゾール誘導体の調製に使用されます。これらの誘導体は、様々な化学プロセスで使用され、潜在的な産業用途を持つ新しい材料の開発につながる可能性があります .

化学中間体の研究

化学中間体として、2-(クロロメチル)オキサゾールは、複雑な分子の合成における潜在的な用途について広く研究されています。複素環化合物の形成におけるその役割は、生物学的および医学的意義のために大きな関心を集めています .

作用機序

Target of Action

Oxazole derivatives have been known to interact with a wide variety of biological targets, contributing to their diverse range of pharmacological properties .

Mode of Action

Oxazole derivatives, in general, are known to interact as a pharmacophore by serving as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to various changes in the target, influencing its function and resulting in the compound’s biological activity.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with oxazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

Oxazole-based molecules are becoming a significant heterocyclic nucleus, which has received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The recent advances of the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis aim to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

生化学分析

Biochemical Properties

Oxazole derivatives, which include 2-(Chloromethyl)oxazole, have been found to exhibit a wide range of biological activities . These activities are often dependent on the substitution pattern in the oxazole derivatives .

Molecular Mechanism

Oxazole derivatives have been found to interact with various biomolecules, potentially influencing gene expression, enzyme activation or inhibition, and binding interactions .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at room temperature .

Metabolic Pathways

Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various enzymes or cofactors .

特性

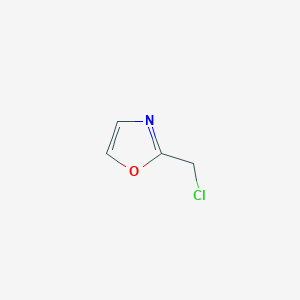

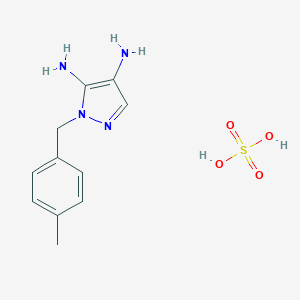

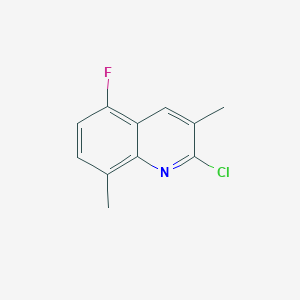

IUPAC Name |

2-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOPGVBLRHCPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620784 | |

| Record name | 2-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185246-17-7 | |

| Record name | 2-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

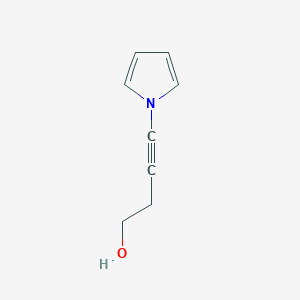

![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)